destruxin B2

Description

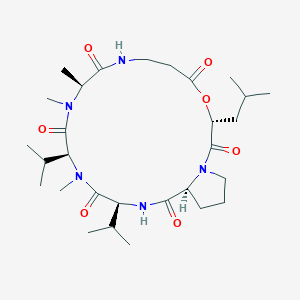

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H49N5O7 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |

InChI |

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23-,24-/m0/s1 |

InChI Key |

BHOYUZRQFBRFCM-FGOAKDMDSA-N |

Isomeric SMILES |

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |

Canonical SMILES |

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Destruxin B2 from Metarhizium anisopliae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin B2, a cyclic hexadepsipeptide belonging to the diverse family of destruxins, is a secondary metabolite produced by the entomopathogenic fungus Metarhizium anisopliae. First identified as part of a broader effort to characterize the insecticidal compounds produced by this fungus, this compound has since garnered significant interest for its potent biological activities, including its promising anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and the elucidation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.

Introduction

The discovery of destruxins dates back to the mid-20th century, with the initial isolation of destruxin A and B. These compounds were identified as potent insecticidal agents, contributing to the virulence of Metarhizium anisopliae against a wide range of insect pests. Subsequent research led to the identification of a large family of destruxin analogues, including this compound, each with unique structural features and biological activities. While initially studied for their insecticidal properties, recent investigations have revealed the potential of destruxins, particularly this compound, as anticancer agents. This has spurred a renewed interest in their isolation and detailed characterization.

Fungal Cultivation and Destruxin Production

The production of this compound is intrinsically linked to the cultivation of Metarhizium anisopliae. Optimal production is typically achieved in liquid fermentation, where culture conditions can be carefully controlled to maximize the yield of the desired metabolite.

Experimental Protocol: Cultivation of Metarhizium anisopliae for this compound Production

This protocol is a composite of methodologies described in the scientific literature.

Materials:

-

Metarhizium anisopliae strain (e.g., F061 var. Anisopliae)

-

Maltose

-

Bactopeptone

-

Distilled water

-

Shaker flasks (e.g., 500 mL)

-

Incubator shaker

Procedure:

-

Medium Preparation: Prepare a liquid medium consisting of 3% (w/v) maltose and 0.5% (w/v) bactopeptone in distilled water.[1] Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterilized medium with a spore suspension or mycelial culture of Metarhizium anisopliae.

-

Incubation: Incubate the cultures at 28°C on a rotary shaker for 14 days.[1] The agitation ensures proper aeration and nutrient distribution for fungal growth and metabolite production.

-

Harvesting: After the incubation period, harvest the fermentation broth by separating the fungal biomass from the culture supernatant via centrifugation or filtration. The supernatant contains the secreted destruxins.

Isolation and Purification of this compound

The isolation of this compound from the culture broth is a multi-step process that involves extraction and a series of chromatographic separations to achieve high purity.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols for Purification

3.2.1. Solvent Extraction

-

Extraction: Extract the culture supernatant three times with an equal volume of methylene dichloride (CH₂Cl₂).[1]

-

Concentration: Pool the organic layers and concentrate them under reduced pressure to obtain a crude extract containing a mixture of destruxins.

3.2.2. Ion-Exchange Chromatography

-

Column Preparation: Pack a column with a suitable ion-exchange resin.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

-

Elution: Elute the column with a suitable buffer system. This step helps to separate the destruxins from other charged molecules in the crude extract.

3.2.3. Silica Gel Chromatography

-

Column Preparation: Pack a column with silica gel.

-

Sample Loading: Apply the partially purified destruxin fraction from the ion-exchange step to the silica gel column.

-

Elution: Elute the column with a solvent gradient, typically a mixture of a non-polar and a polar solvent (e.g., methylene dichloride-methanol), to separate the different destruxin analogues based on their polarity.[1]

3.2.4. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: Utilize a reversed-phase C18 (RP-C18) semi-preparative column.[1]

-

Mobile Phase: Employ a gradient of acetonitrile and water as the mobile phase. The specific gradient will need to be optimized to achieve the best separation of this compound from other closely related destruxins.

-

Detection: Monitor the elution profile using a UV detector.

-

Fraction Collection: Collect the fraction corresponding to the peak of this compound. A reported retention time for destruxin B is approximately 17.6 minutes under specific, unstated HPLC conditions.[1]

-

Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity, which should be greater than 95%.[1][2]

Quantitative Data on this compound Production and Purification

Quantitative data on the yield and purity at each step of the purification process for this compound are not extensively reported in a consolidated format in the literature. However, studies on the optimization of destruxin production provide some insights into the potential yields.

| Parameter | Value | Reference |

| Optimized Production of Destruxin B in Shake Flask | ||

| Medium Composition | Maltose (2.51%), Peptone (0.75%), β-alanine (0.02%), Glucose (0.43%) | [3][4] |

| Predicted Yield of Destruxin B | 232 mg/L | [3][4] |

| Production of Destruxin B in Stirred-Tank Fermentor | ||

| Yield of Destruxin B | 268 mg/L | [3][4] |

| Purity after Semi-Preparative HPLC | >95% | [1][2] |

Characterization of this compound

The structural elucidation and confirmation of the identity of this compound are accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 580.3 |

| [M+Na]⁺ | 602.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms within the molecule.

A comprehensive and assigned ¹H and ¹³C NMR dataset for this compound is not available in a single, consolidated table in the reviewed scientific literature. Researchers would typically acquire and interpret these spectra de novo for structural confirmation.

Biological Activity: Induction of Apoptosis via the Bcl-2 Family-Dependent Mitochondrial Pathway

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The underlying mechanism involves the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and centered around the mitochondria.

Signaling Pathway of this compound-Induced Apoptosis

References

- 1. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Production of cyclodepsipeptides destruxin A and B from Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]

Destruxin B2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Fungal Production, Biosynthesis, and Experimental Protocols

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably from the genus Metarhizium. Among these, destruxin B2 has garnered interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed experimental protocols for its cultivation, extraction, and analysis, and an examination of its biosynthetic pathway.

Fungal Strains and this compound Production

Several species and strains of Metarhizium have been identified as producers of a range of destruxins, including this compound. The production of these secondary metabolites is highly dependent on the specific fungal strain and the cultivation conditions. Notable producers include strains of Metarhizium robertsii and Metarhizium acridum. For instance, M. acridum ARSEF 7486 has been shown to produce destruxins A, B, B2, and D.[1][2] Similarly, M. robertsii ARSEF 2575 is a known prolific producer of various destruxins and has been reported to produce a putative isomer of this compound.[1][2]

The yield of this compound can vary significantly between strains and is influenced by factors such as the composition of the culture medium, pH, temperature, and aeration.[3][4][5] Optimization of fermentation conditions is therefore a critical step in maximizing the production of this compound.

Quantitative Production of Destruxins by Various Metarhizium Strains

While specific quantitative data for this compound is often reported as part of a larger profile of destruxins, the following table summarizes the production of major destruxins by different Metarhizium strains to provide a comparative overview. It is important to note that the direct comparison of yields can be challenging due to variations in analytical methods and reporting units across different studies.

| Fungal Strain | Destruxin Profile | Reported Yield/Observation | Reference |

| Metarhizium acridum ARSEF 7486 | Produces Destruxins A, B, B2, and D | Detected in culture | [1][2] |

| Metarhizium robertsii ARSEF 2575 | Produces a wide range of destruxins, including a putative isomer of this compound | Prolific producer | [1][2] |

| Metarhizium anisopliae | Produces Destruxins A and B | Destruxin A: 49 mg/L, Destruxin B: 268 mg/L in optimized medium | [6] |

| Metarhizium brunneum | Produces various destruxins | Production is strain and medium dependent | [7] |

Biosynthesis of this compound

The biosynthesis of destruxins is a complex process orchestrated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). The core of this machinery is the DtxS1 gene cluster, which is responsible for the assembly of the peptide backbone of destruxins.[8][9] The biosynthesis of destruxin B and its analogues, including B2, involves the selection and incorporation of specific amino acid and α-hydroxy acid precursors by the different modules of the DtxS1 enzyme.[8]

While the enzymatic steps of destruxin biosynthesis are becoming increasingly understood, the upstream signaling pathways that regulate the expression of the DtxS1 gene cluster are less defined. However, it is generally accepted that the production of secondary metabolites in fungi is tightly controlled by a complex network of regulatory factors that respond to environmental cues such as nutrient availability, pH, and stress.

References

- 1. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigations on the destruxin production of the entomopathogenic fungus Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of cyclodepsipeptides destruxin A and B from Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Genetics of Secondary Chemistry in Metarhizium Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Destruxin B2 and its Analogs: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced as secondary metabolites by various fungi. Renowned for their potent insecticidal, phytotoxic, and cytotoxic activities, these compounds are of significant interest in the fields of agriculture and pharmacology. This technical guide provides an in-depth overview of the natural sources of destruxin B2 and its analogs, details their biosynthesis, and offers comprehensive experimental protocols for their isolation, quantification, and biological evaluation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction to Destruxins

Destruxins were first isolated in 1961 from the entomopathogenic fungus Oospora destructor, now known as Metarhizium anisopliae.[1][2] They are composed of an α-hydroxy acid and five amino acid residues, forming a cyclic structure.[2] Variations in the side chains of the amino acid residues and modifications to the core structure give rise to a diverse family of over 39 known analogs, including destruxins A, B, C, D, E, and their derivatives.[3] Destruxin B and its analogs are particularly noted for their wide range of biological activities, which include insecticidal, antiviral, phytotoxic, and antitumor effects.[3][4] This guide focuses on this compound and related compounds, exploring their origins and the methodologies required for their study.

Natural Sources of this compound and Analogs

The primary natural producers of destruxins are entomopathogenic fungi, although some plant pathogenic fungi also synthesize these compounds.

-

Entomopathogenic Fungi: The genus Metarhizium is the most prolific source of destruxins.

-

Metarhizium spp.: Species such as Metarhizium robertsii (formerly M. anisopliae), M. brunneum, and M. pingshaense are well-documented producers of a wide array of destruxins, including A, B, B2, and E.[2][5][6] M. robertsii strain ARSEF 2575, in particular, is noted as a prominent producer of numerous destruxin analogs.[2][5] Insect specialists like Metarhizium acridum tend to produce fewer types and lower quantities of destruxins compared to generalist species.[2]

-

Other Fungi: Destruxins have also been isolated from other insect pathogens like Aschersonia aleyrodis and Lecanicillium longisporum.[2]

-

-

Phytopathogenic Fungi:

Biosynthesis of Destruxins in Metarhizium robertsii

The genetic basis for destruxin biosynthesis has been identified in Metarhizium robertsii. A dedicated gene cluster is responsible for the assembly of the destruxin core structure and its subsequent modifications. The key enzyme is a nonribosomal peptide synthetase (NRPS).

The biosynthesis begins with the conversion of L-alanine to provide the initial substrate for the assembly line. The core of the process is governed by the NRPS DtxS1, which has six modules for the sequential addition of the hydroxy acid and amino acids. The cytochrome P450 enzyme DtxS2 then modifies the initial product, destruxin B, through a series of reactions to create other analogs like destruxin A and E.

Quantitative Production of Destruxins

The production of this compound and its analogs is highly dependent on the fungal strain and the culture conditions, including the composition of the medium and fermentation time. The following table summarizes quantitative data from various studies.

| Fungal Strain | Destruxin Analog(s) | Culture Medium | Fermentation Time (days) | Yield | Reference |

| Metarhizium anisopliae s.l. ARSEF 3643 | Destruxin E | Czapek-Dox Broth + 0.5% Peptone | 5 | ~32 mg/g dry weight | [5][6] |

| Metarhizium robertsii ARSEF 2575 | Destruxin A, B, E | Czapek-Dox Broth + 0.5% Peptone | 5 | A: ~2.5, B: ~1.5, E: ~10 mg/g dry weight | [5][6] |

| Metarhizium anisopliae s.l. ARSEF 1885 | Destruxin A | Czapek-Dox Broth + 0.5% Peptone | 5 | ~0.31 mg/g dry weight | [5][6] |

| Metarhizium anisopliae V245 | Destruxin A | Rice | 20 | 17.6 mg/100g dry rice | [8] |

| Metarhizium anisopliae V245 | Destruxin B | Rice | 20 | 7.6 mg/100g dry rice | [8] |

| Metarhizium anisopliae V275 | Destruxin A | Rice | 20 | 9.6 mg/100g dry rice | [8] |

| Metarhizium anisopliae V275 | Destruxin B | Rice | 20 | 6.4 mg/100g dry rice | [8] |

Experimental Protocols

Fungal Culture and Destruxin Production

This protocol describes a typical submerged culture method for producing destruxins from Metarhizium spp.

Materials:

-

Metarhizium spp. isolate (e.g., M. robertsii ARSEF 2575)

-

Potato Dextrose Agar with Yeast Extract (PDAY) plates

-

Czapek-Dox Broth supplemented with 0.5% (w/v) bactopeptone

-

Sterile 250-mL Erlenmeyer flasks

-

Sterile water

-

Hemocytometer or spectrophotometer

-

Rotary shaker

-

Incubator

Procedure:

-

Prepare Inoculum: Grow the fungal isolate on PDAY plates at 27°C for 14 days to allow for sufficient conidiation.[5][6]

-

Harvest conidia by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface.

-

Determine the conidial concentration using a hemocytometer or by measuring optical density.

-

Fermentation: Inoculate 100 mL of Czapek-Dox broth (with 0.5% peptone) in a 250-mL flask with a final conidial concentration of 1 x 10⁶ conidia/mL.[5]

-

Incubate the flasks at approximately 25-27°C on a rotary shaker at 150-200 rpm for 5 to 10 days.[5][9] Production can be monitored over time by sampling the culture.

Extraction and Purification of Destruxins

This protocol outlines a common liquid-liquid extraction and chromatographic purification method.

Procedure:

-

Harvest and Extract: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extract the cell-free supernatant (filtrate) with an equal volume of an organic solvent such as dichloromethane or acetonitrile.[9] Mix vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer, which contains the destruxins. Repeat the extraction process on the aqueous layer to maximize yield.

-

Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Pre-purification (Optional): Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to separate major fractions.

-

HPLC Purification: Purify individual destruxin analogs from the crude extract or semi-pure fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[9] A typical mobile phase is a gradient of acetonitrile in water.

-

Collect fractions corresponding to individual peaks and verify their identity and purity using analytical HPLC and mass spectrometry (MS).[9]

Quantification by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Purified destruxin standards

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each destruxin analog to be quantified.

-

Sample Preparation: Dissolve a known weight of the crude or purified extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

-

Chromatography:

-

Mobile Phase: Acetonitrile/Water gradient.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Run the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the peak areas for the destruxin analogs.

-

Calculate the concentration of each destruxin in the sample by interpolating its peak area on the calibration curve.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.

Materials:

-

Cell line (e.g., insect Sf9 cells or human cancer cell lines)

-

Complete cell culture medium

-

96-well sterile microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[2]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used for dilutions).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible in the cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound and its analogs represent a versatile family of fungal secondary metabolites with significant potential for development as bio-insecticides and therapeutic agents. Fungi of the genus Metarhizium are the most prominent natural sources, and their production can be optimized through controlled fermentation. The protocols detailed in this guide provide a robust framework for researchers to culture these fungi, purify the target compounds, and perform quantitative and functional analyses. A thorough understanding of their natural sources and the application of standardized methodologies are crucial for advancing research and unlocking the full potential of these potent bioactive molecules.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lsj.cnrs.edu.lb [lsj.cnrs.edu.lb]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

biological activity of destruxin B2 review

An In-depth Technical Guide on the Biological Activity of Destruxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B is a cyclic hexadepsipeptide belonging to a larger family of mycotoxins known as destruxins, which are secondary metabolites produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1][2] Initially recognized for their potent insecticidal properties, recent scientific investigations have unveiled a broader spectrum of biological activities, including significant anticancer, immunosuppressive, and antiviral effects.[1][3][4] This technical guide provides a comprehensive review of the biological activities of destruxin B, with a focus on its anticancer mechanisms. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Core Biological Activities

Destruxin B exhibits a range of biological effects, with its anticancer and insecticidal activities being the most extensively studied.[1][5] Its mode of action often involves the induction of apoptosis, disruption of cellular signaling, and modulation of the immune response.[6][7]

Anticancer Activity

A significant body of research highlights the potential of destruxin B as an anticancer agent. It has demonstrated potent cytotoxic and pro-apoptotic effects across various human cancer cell lines, including non-small cell lung cancer, colorectal cancer, non-Hodgkin lymphoma, and oral cancer.[1][6][8][9] The underlying mechanisms are multifaceted, primarily involving the activation of intrinsic and extrinsic apoptotic pathways.[1][6]

Insecticidal Activity

As a mycotoxin produced by insect-pathogenic fungi, destruxin B is a potent insecticide.[5][10] It can induce paralysis, suppress the insect immune system, and cause mortality in a variety of insect pests.[7][11] Its insecticidal action is linked to its ability to disrupt ion channels and inhibit critical enzymes like V-ATPase.[3][4]

Quantitative Data on Biological Activity

The efficacy of destruxin B has been quantified in numerous studies. The following tables summarize key data points for its anticancer and insecticidal activities.

Table 1: Anticancer Activity of Destruxin B (In Vitro)

| Cell Line | Cancer Type | Assay | Metric | Value | Exposure Time | Reference |

|---|---|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Cell Proliferation | IC50 | 4.9 µM | 48 h | [1] |

| H1299 | Non-Small Cell Lung Cancer | Cell Proliferation | - | Growth inhibition at ≥ 1 µM | 48 h | [12][13] |

| HCT116 | Colon Carcinoma | Cell Proliferation | IC50 | 3.64 µM | 48 h | [14] |

| GNM | Oral Cancer | MTT | IC50 | 18.2 µM | 24 h | [9] |

| GNM | Oral Cancer | MTT | IC50 | 12.5 µM | 48 h | [9] |

| GNM | Oral Cancer | MTT | IC50 | 8.1 µM | 72 h | [9] |

| TSCCa | Oral Cancer | MTT | IC50 | 25.3 µM | 24 h | [9] |

| TSCCa | Oral Cancer | MTT | IC50 | 17.6 µM | 48 h | [9] |

| TSCCa | Oral Cancer | MTT | IC50 | 10.2 µM | 72 h |[9] |

Table 2: Insecticidal Activity of Destruxin B | Insect Species | Assay Method | Metric | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Anastrepha obliqua (Fruit Fly) | Ingestion | Mortality | 81.3% | 48 h |[10][15] | | Spodoptera litura (Lepidoptera) | Combined (Ingestion + Topical) | LD50 | 0.045 µg/g body weight |[5] | | Spodoptera litura (Lepidoptera) | Ingestion | LD50 | 0.17 µg/g body weight |[5] | | Spodoptera litura (Lepidoptera) | Topical Application | LD50 | 0.237 µg/g body weight |[5] |

Signaling Pathways Modulated by Destruxin B

Destruxin B exerts its anticancer effects by intervening in critical cell death and survival signaling pathways. The primary mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

In non-small cell lung cancer cells (A549 and H1299), destruxin B triggers apoptosis primarily through the Bcl-2 family-dependent mitochondrial pathway.[1][12] It upregulates the pro-apoptotic protein PUMA and downregulates the anti-apoptotic protein Mcl-1.[1][12] This leads to the translocation of Bax from the cytosol to the mitochondria, which in turn initiates the mitochondrial-mediated apoptotic cascade, activating caspase-9 and the executioner caspase-3.[1][13] Interestingly, caspase-2 is also activated upstream of the mitochondria in this process.[1]

Caption: Intrinsic apoptosis pathway induced by Destruxin B in NSCLC cells.

Extrinsic and Intrinsic Crosstalk in Non-Hodgkin Lymphoma

In human non-Hodgkin lymphoma cells, destruxin B induces apoptosis through a crosstalk between the death receptor pathway and the mitochondrial pathway.[6][16] It activates the death receptor pathway, leading to the activation of FADD and caspase-8.[6] Activated caspase-8 then cleaves Bid into tBid, which translocates to the mitochondria. Concurrently, destruxin B increases Bax and decreases Bcl-2 expression.[6][16] This combined action alters the mitochondrial membrane potential, leading to the release of apoptosis-inducing factor (AIF) and activation of the caspase-9/caspase-3 cascade, ultimately resulting in apoptosis.[6]

Caption: Apoptosis pathways induced by Destruxin B in lymphoma cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the biological activity of destruxin B.

Cell Viability and Cytotoxicity Assay (MTT or Trypan Blue)

This protocol determines the concentration-dependent effect of destruxin B on cell proliferation and viability.

-

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Destruxin B stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS) or Trypan Blue solution (0.4%)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader or hemocytometer

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Prepare serial dilutions of destruxin B in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of destruxin B (e.g., 0, 1, 5, 10, 20, 30 µM).[1] Include a vehicle control (DMSO concentration matched to the highest destruxin B dose).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Measurement (MTT): Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

Measurement (Trypan Blue): Detach cells with trypsin, resuspend in medium, and mix a small aliquot with Trypan Blue solution. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

-

Caspase Activity Assay

This fluorometric assay quantifies the activation of key apoptosis-related caspases.

-

Materials:

-

Cells treated with destruxin B

-

Cell lysis buffer

-

Fluorogenic caspase substrates (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9, VDVAD-AFC for caspase-2).[1]

-

Fluorometric microplate reader

-

-

Procedure:

-

Cell Treatment: Culture and treat cells with an effective concentration of destruxin B (e.g., 20 µM) for a specified time (e.g., 48 hours).[1]

-

Lysate Preparation: Harvest and wash the cells, then lyse them on ice using the provided lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Enzymatic Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well. Add the specific fluorogenic caspase substrate.

-

Incubation and Measurement: Incubate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).[1]

-

Data Analysis: Express caspase activity as the fold increase in fluorescence compared to the untreated control.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptotic pathways.

-

Materials:

-

Cells treated with destruxin B

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PUMA, anti-Mcl-1, anti-β-actin).[12]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Treat cells, harvest, and lyse using RIPA buffer. Quantify protein concentration.

-

Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.

-

Experimental and Analytical Workflow

The investigation of destruxin B's biological activity typically follows a logical progression from initial screening to mechanistic studies.

Caption: General workflow for investigating the anticancer activity of Destruxin B.

Conclusion

Destruxin B is a biologically active fungal metabolite with significant therapeutic and biotechnological potential. Its potent anticancer activity, driven by the targeted induction of apoptosis in cancer cells, positions it as a promising candidate for further preclinical and clinical development.[17] Furthermore, its well-established insecticidal properties continue to be of interest for agricultural applications.[3] The detailed understanding of its molecular mechanisms and signaling pathways, as outlined in this guide, is crucial for harnessing its full potential in medicine and pest management.

References

- 1. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Insecticidal activity of destruxin, a mycotoxin from Metarhizium anisopliae (Hypocreales), against Spodoptera litura (Lepidoptera: Noctuidae) larval stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic toxicity of destruxin B in human non-Hodgkin lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fungal peptide Destruxin A plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Study on the insecticidal activity of entomopathogenic fungi for the control of the fruit fly (Anastrepha obliqua), the main pest in mango crop in Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.agrosavia.co [repository.agrosavia.co]

- 16. researchgate.net [researchgate.net]

- 17. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Destruxin B2: A Technical Guide to its Mechanism of Action in Insect Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin B2, a cyclodepsipeptide mycotoxin produced by entomopathogenic fungi such as Metarhizium anisopliae, exhibits potent insecticidal activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on insect cells. The primary modes of action converge on the disruption of cellular calcium homeostasis, induction of apoptosis via the mitochondrial pathway, and inhibition of vacuolar H+-ATPase (V-ATPase). This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows as visualized through Graphviz diagrams.

Core Mechanisms of Action

The cytotoxic effects of this compound in insect cells are primarily driven by a triad of interconnected cellular events:

-

Disruption of Calcium Homeostasis: this compound induces a rapid and sustained influx of extracellular calcium (Ca2+) into the cytoplasm of insect cells, particularly hemocytes. This disruption of Ca2+ signaling is a critical early event in its mechanism of action. Unlike many compounds that target specific voltage-gated or ligand-gated calcium channels, the Ca2+ influx induced by destruxins does not appear to be inhibited by common calcium channel blockers, suggesting a more direct effect on the cell membrane's permeability or the formation of ionophoric structures.

-

Induction of Apoptosis: A significant body of evidence points to the induction of programmed cell death, or apoptosis, as a central mechanism of this compound's insecticidal activity. This process is mediated primarily through the intrinsic, or mitochondrial, pathway.

-

Inhibition of Vacuolar H+-ATPase (V-ATPase): Destruxins, including Destruxin B, are recognized inhibitors of V-ATPase. This enzyme is crucial for acidifying various intracellular compartments, such as lysosomes and endosomes, and for energizing transport processes across membranes. Inhibition of V-ATPase can lead to a cascade of downstream effects, including impaired protein degradation and altered cellular pH regulation.

Signaling Pathways

The interplay between calcium disruption, mitochondrial dysfunction, and V-ATPase inhibition culminates in the execution of apoptosis.

Calcium-Mediated Signaling

The initial influx of calcium acts as a potent intracellular signal that can trigger multiple downstream pathways, including the activation of calcium-dependent enzymes and the initiation of stress responses that can lead to apoptosis.

The Cytotoxic Effects of Destruxin B on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Destruxin B, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a compound of significant interest in oncology research.[1][2] Its potent insecticidal properties are well-documented, and a growing body of evidence now highlights its selective cytotoxic effects against various cancer cell lines. This technical guide synthesizes the current understanding of Destruxin B's anti-cancer activity, focusing on its impact on cell viability, the molecular mechanisms of action, and the signaling pathways it modulates.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Destruxin B has been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values and apoptotic rates, providing a comparative view of its potency.

Table 1: IC50 Values of Destruxin B in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |

| Non-Small Cell Lung Cancer | A549 | 4.9 | 48 |

| Non-Small Cell Lung Cancer | H1299 | 4.1 | Not Specified |

| Oral Cancer (Gingival Carcinoma Metastasis) | GNM | Not explicitly stated, but showed dose-dependent inhibition | 24, 48, 72 |

| Oral Cancer (Tongue Squamous Cell Carcinoma) | TSCCa | Not explicitly stated, but showed dose-dependent inhibition | 24, 48, 72 |

| Hepatocellular Carcinoma | Sk-Hep1 | Not explicitly stated, but inhibited proliferation | Not Specified |

| Colorectal Cancer | HT29, SW480, HCT116 | Not explicitly stated, but suppressed proliferation | Not Specified |

Table 2: Apoptotic Effects of Destruxin B

| Cell Line | Concentration (µM) | Observation |

| A549 | 10, 20, 30 | Increased sub-G1 population, indicating apoptosis.[1] |

| H1299 | Not Specified | Induced apoptosis.[1][2] |

| Toledo (Non-Hodgkin Lymphoma) | 10.1 | Increased early apoptotic cells from 8.9% at 12h to 21.2% at 36h.[3] |

| GNM and TSCCa | Not Specified | Induced apoptosis via the intrinsic mitochondrial pathway.[4][5] |

| HT29 | Not Specified | Induced apoptosis.[6] |

Core Signaling Pathways Modulated by Destruxin B

Destruxin B exerts its cytotoxic effects by modulating key signaling pathways that regulate apoptosis and cell survival. The primary mechanisms identified involve the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as the Wnt/β-catenin signaling cascade.

The Intrinsic Apoptotic Pathway

In several cancer cell lines, including non-small cell lung cancer and oral cancer, Destruxin B triggers the intrinsic apoptotic pathway.[1][2][4][5] This process is characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent caspase activation.

Caption: Intrinsic apoptotic pathway induced by Destruxin B.

The Extrinsic Apoptotic Pathway

In non-Hodgkin lymphoma cells, Destruxin B has been shown to activate the extrinsic apoptotic pathway.[3] This pathway is initiated by the activation of death receptors on the cell surface.

Caption: Extrinsic apoptotic pathway initiated by Destruxin B.

Wnt/β-catenin Signaling Pathway Inhibition

In hepatocellular and colorectal cancer cells, Destruxin B has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in these cancers.[6][7]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Destruxin B.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the research of Destruxin B's cytotoxic effects.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]

-

Treatment: Expose the cells to a range of concentrations of Destruxin B for the desired duration (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10] The intensity of the purple color is proportional to the number of viable cells.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This technique is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis analysis using flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Destruxin B, then collect both adherent and floating cells.[12]

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).[12]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[12][13] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[12]

-

Incubation: Incubate the cells in the dark at room temperature.[13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Destruxin B.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspase-3, β-catenin).[1]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[1]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1] The intensity of the bands corresponds to the protein expression level.

Conclusion

Destruxin B demonstrates significant and selective cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of both intrinsic and extrinsic apoptotic pathways, as well as the inhibition of key oncogenic signaling cascades like the Wnt/β-catenin pathway. The data presented in this guide underscore the potential of Destruxin B as a lead compound for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective apoptotic cell death effects of oral cancer cells treated with destruxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of destruxin B as a novel Wnt signaling target suppressing proliferation and metastasis of colorectal cancer using non-invasive bioluminescence imaging [agris.fao.org]

- 7. Destruxin B inhibits hepatocellular carcinoma cell growth through modulation of the Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchhub.com [researchhub.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

Destruxin B2: A Potential Antiviral Agent Against Hepatitis B Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. The quest for novel and effective antiviral therapies is paramount. Destruxins, a class of cyclic hexadepsipeptides produced by entomopathogenic fungi such as Metarhium anisopliae, have garnered attention for their diverse biological activities. Among them, Destruxin B2 has emerged as a compound of interest for its potential antiviral properties against HBV. This technical guide provides a comprehensive overview of the current scientific knowledge on the anti-HBV activity of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Data Summary

The antiviral efficacy of this compound and related compounds against Hepatitis B Virus has been evaluated in several in vitro studies. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of their potency.

| Compound | Cell Line | Parameter Measured | IC50 / EC50 | Citation |

| This compound | Hep3B | HBsAg Secretion | 1.30 µM | [1] |

| Crude Destruxins | HepG2.2.15 | HBV DNA Replication | ~1.2 µg/mL | [2] |

| HBsAg & HBeAg Production | ~1.4 µg/mL | [2] | ||

| Destruxin B | Hep3B | HBsAg Production | 0.5 µM | [3] |

| Desmethylthis compound | Hep3B | HBsAg Production | Strong Suppression (No IC50 reported) | [4] |

Table 1: In Vitro Anti-HBV Activity of Destruxins

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature concerning the evaluation of the antiviral properties of this compound against HBV.

In Vitro Antiviral Activity Assessment in Human Hepatoma Cell Lines

This protocol describes the general procedure for evaluating the inhibitory effect of this compound on HBV replication and antigen production in established human liver cell lines that support HBV replication.

1. Cell Lines and Culture Conditions:

-

HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces HBV viral particles, HBsAg, and HBeAg.[2]

-

Hep3B cells: A human hepatocellular carcinoma cell line that may carry an integrated HBV genome and is used to assess HBsAg expression.[3][4]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For HepG2.2.15 cells, the medium is often supplemented with G418 (geneticin) to maintain the selection pressure for the integrated HBV genome.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

Cells are seeded in 24- or 96-well plates at a predetermined density.

-

After cell attachment (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is run in parallel.

3. Quantification of Antiviral Effect:

-

HBsAg and HBeAg Quantification:

- After a defined incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

- The levels of secreted HBsAg and HBeAg are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer's instructions.[2]

-

HBV DNA Quantification:

- For intracellular HBV DNA, total DNA is extracted from the cells. For extracellular HBV DNA, viral particles are precipitated from the culture supernatant (e.g., using polyethylene glycol), followed by DNA extraction.

- HBV DNA levels are quantified by real-time quantitative PCR (qPCR) using primers and probes specific for the HBV genome.[2]

4. Data Analysis:

-

The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of the viral marker against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral effect is not due to cell death.

1. Assay Method:

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

-

Cells are seeded and treated with the compound as described in the antiviral assay.

-

After the incubation period, MTT solution is added to the wells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

2. Data Analysis:

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.

-

The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Wnt/β-catenin Signaling Pathway

Destruxin B has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells.[5] Given that this pathway is implicated in the regulation of HBV biosynthesis and cccDNA levels, its inhibition by this compound represents a plausible mechanism for its anti-HBV activity.[6]

Caption: Proposed mechanism of this compound's anti-HBV activity via the Wnt/β-catenin pathway.

Experimental Workflow for In Vitro Anti-HBV Screening

The following diagram illustrates a typical workflow for screening compounds like this compound for their antiviral activity against HBV in a cell-based assay.

Caption: A typical workflow for in vitro screening of anti-HBV compounds.

Discussion and Future Directions

The available data suggests that this compound exhibits promising in vitro activity against Hepatitis B Virus, primarily by inhibiting the secretion of HBsAg. The mechanism of action may involve the modulation of host cell signaling pathways, such as the Wnt/β-catenin pathway, which are crucial for viral replication.

However, several knowledge gaps remain. Further research is required to:

-

Elucidate the precise mechanism of action: While the Wnt/β-catenin pathway is a strong candidate, other potential targets within the host cell or the virus itself should be investigated.

-

Determine the effect on other viral markers: Comprehensive studies are needed to quantify the inhibitory effect of this compound on HBeAg production, HBV DNA replication (both intracellular and extracellular), and importantly, on the covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for persistent infection.

-

Conduct in vivo efficacy studies: The promising in vitro results need to be validated in relevant animal models of HBV infection to assess the compound's pharmacokinetic properties, safety, and antiviral efficacy in a living organism.

-

Investigate structure-activity relationships: Further exploration of different destruxin analogs could lead to the identification of compounds with improved potency and a better safety profile.

References

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. Inhibition of hepatitis B virus gene expression & replication by crude destruxins from Metarhizium anisopliae var. dcjhyium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive effects of destruxin B on hepatitis B virus surface antigen gene expression in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel desmethylthis compound, from Metarhizium anisopliae, that suppresses hepatitis B virus surface antigen production in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Destruxin B inhibits hepatocellular carcinoma cell growth through modulation of the Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt/β-Catenin Signaling Regulates Hepatitis B Virus cccDNA Levels - PMC [pmc.ncbi.nlm.nih.gov]

Phytotoxic Effects of Destruxin B2 on Brassica napus: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Destruxin B2, a cyclodepsipeptide mycotoxin produced by phytopathogenic fungi such as Alternaria brassicae, exhibits significant phytotoxic effects on Brassica napus (rapeseed). As members of the Brassica genus are particularly sensitive to destruxins, understanding the mechanisms of this toxicity is crucial for developing resistant cultivars and mitigating crop losses.[1] This guide synthesizes the current knowledge on the phytotoxic effects of this compound, detailing its impact on plant physiology, the underlying molecular mechanisms, and the experimental protocols used for its assessment. The primary mode of action appears to be the induction of oxidative stress, leading to cellular damage and programmed cell death, manifesting as chlorosis and necrosis.[1]

Quantitative Data on Phytotoxicity

While specific quantitative data for this compound is limited, studies on its close analog, destruxin B, provide valuable insights into the dose-dependent phytotoxic response in Brassica napus and related species. These findings are considered indicative for this compound.

Table 1: Summary of Quantitative Phytotoxic Effects of Destruxins on Brassica Species

| Parameter | Toxin/Analog | Concentration | Observed Effect in Brassica napus / Related Species | Citation |

| Cell Viability | Destruxin B | ≤ 5 x 10⁻⁵ M | Decreased viability of B. napus (cv. Westar) cell suspension cultures. | [2] |

| EC₅₀ (Cell Staining Assay) | Destruxin B | 5 x 10⁻⁴ M | Effective concentration causing 50% reduction in cell viability in Sinapis alba. | [3] |

| EC₅₀ (Cell Staining Assay) | Homodestruxin B | 3 x 10⁻⁴ M | Most toxic analog tested on Sinapis alba cells. | [3] |

| EC₅₀ (Cell Staining Assay) | Hydroxydestruxin B | > 5 x 10⁻⁴ M | The detoxified metabolite is significantly less phytotoxic. | [3] |

| Visible Symptoms | Destruxin B | 50–100 µg/mL | Induced chlorosis on host leaves. | [1] |

| Visible Symptoms | Destruxin B | 250–500 µg/mL | Induced chlorosis or necrosis on non-host leaves. | [1] |

| Dilution End-Point | Destruxin B | 0.2–3.8 µg/mL | Minimum concentration to cause visible symptoms on Brassica leaves. | [1] |

Phytotoxic Mechanisms and Signaling Pathways

The phytotoxicity of this compound in Brassica napus is primarily attributed to the induction of oxidative stress and the subsequent activation of programmed cell death (PCD) pathways, analogous to apoptosis in animal cells.[4][5][6]

Induction of Reactive Oxygen Species (ROS)

This compound is hypothesized to disrupt cellular homeostasis, leading to an overproduction of Reactive Oxygen Species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[7][8][9] This surge in ROS overwhelms the plant's antioxidant defense system, causing widespread oxidative damage to vital cellular components.

Cellular Damage and Defense Response

The excess ROS leads to:

-

Lipid Peroxidation: Damage to cell membranes, compromising their integrity and function. This is often measured by the accumulation of malondialdehyde (MDA).[10][11]

-

Protein and DNA Damage: Oxidation of proteins and nucleic acids, disrupting cellular processes.[1]

-

Antioxidant Enzyme Activation: As a defense mechanism, the plant upregulates antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidases (POD) to scavenge ROS.[8][12]

-

Phytoalexin Production: The plant may also produce antimicrobial secondary metabolites called phytoalexins as a defense response.[13]

Programmed Cell Death (PCD)

If the cellular damage is too severe, PCD pathways are initiated. This is a controlled process of cell dismantling that prevents the release of damaging contents into surrounding tissues. In plants, mycotoxins can trigger this process, which involves DNA fragmentation and the formation of apoptotic-like bodies, ultimately leading to the macroscopic symptoms of chlorosis and necrosis.[4][5][14]

Detoxification Pathway

Brassica napus and other crucifers possess a detoxification mechanism that mitigates the toxicity of destruxins.[13][15][16] This involves a two-step process:

-

Hydroxylation: Destruxin B is converted to the less toxic hydroxydestruxin B by a hydroxylase enzyme.[13][16]

-

Glycosylation/Malonylation: The hydroxylated form is further conjugated with glucose and then malonate, facilitating its sequestration and rendering it inactive.[13][15] The rate of this detoxification process is correlated with the plant's resistance to the pathogen.[17]

Visualizations

Proposed Signaling Pathway of this compound Phytotoxicity

Caption: Proposed signaling cascade of this compound phytotoxicity in Brassica napus.

Experimental Workflow for Phytotoxicity Assessment

Caption: General experimental workflow for assessing this compound phytotoxicity.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies for assessing phytotoxicity in Brassica napus and related plant species.

Plant Material and Toxin Application

-

Plant Growth: Grow Brassica napus seedlings in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) in sterile soil or a hydroponic system. For in vitro studies, establish cell suspension cultures from callus tissue.

-

Toxin Treatment (In Planta): Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or methanol) and dilute to final concentrations (e.g., 10⁻⁴ to 10⁻⁶ M) in sterile water. Apply a small volume (e.g., 10-20 µL) to a mechanically wounded (punctured) leaf surface.[3]

-

Toxin Treatment (Cell Culture): Add the this compound solution directly to the liquid medium of the cell suspension culture to achieve the desired final concentrations.[2]

Assessment of Oxidative Stress

-

Sample Preparation: Harvest leaf tissue at specified time points post-treatment, immediately freeze in liquid nitrogen, and store at -80°C. Homogenize the frozen tissue (approx. 100-200 mg) in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[11] Centrifuge the homogenate at ~12,000 x g for 15 minutes at 4°C and collect the supernatant for assays.

-

Lipid Peroxidation (MDA Assay):

-

Mix the supernatant with a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).[10]

-

Incubate the mixture at 95°C for 30 minutes, then rapidly cool on ice.

-

Centrifuge to pellet debris.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.[10][18]

-

Calculate MDA concentration using its extinction coefficient.

-

-

Antioxidant Enzyme Activity Assays:

-

Superoxide Dismutase (SOD): The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains the enzyme extract, NBT, and a superoxide-generating system (e.g., xanthine-xanthine oxidase or riboflavin under illumination). Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.[19][20]

-

Catalase (CAT): The assay measures the decomposition of H₂O₂. The reaction mixture contains the enzyme extract and H₂O₂ in a buffered solution. Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.[12][19]

-

Peroxidase (POD): The assay measures the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂. The reaction mixture contains the enzyme extract, H₂O₂, and guaiacol. Monitor the increase in absorbance (e.g., at 470 nm) due to the formation of tetraguaiacol.[21]

-

Analysis of Destruxins and Metabolites by LC-MS/MS

-

Extraction: Homogenize frozen plant tissue in a solvent like methanol or an acetonitrile/water mixture.[22][23]

-

Clean-up: Centrifuge the homogenate. The supernatant can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[23]

-

LC-MS/MS Analysis:

-

Inject the purified extract into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column.[24][25]

-

Use a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile or methanol.[23][25]

-

Couple the HPLC to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source.

-

Monitor for the specific mass-to-charge ratios (m/z) of this compound, its potential metabolites (e.g., hydroxythis compound), and internal standards for quantification.[24][26]

-

Gene Expression Analysis

-

RNA Extraction: Extract total RNA from frozen, ground tissue using a commercial kit or a standard protocol (e.g., Trizol or CTAB method).

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers specific to target genes of interest (e.g., genes encoding antioxidant enzymes, key enzymes in phytoalexin biosynthesis, or markers for PCD).[27][28][29]

-

Perform qRT-PCR using a fluorescent dye (e.g., SYBR Green) to quantify the amplification of target genes relative to a stable housekeeping gene (e.g., Actin or Ubiquitin).[30]

-

Analyze the relative changes in gene expression between control and this compound-treated samples.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Vital staining of plant cell suspension cultures: evaluation of the phytotoxic activity of the phytotoxins phomalide and destruxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the phytotoxic activity of the phytotoxin destruxin B and four natural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Functional Paradigm for Programmed Plant Cell Death Induced by a Host-Selective Phytotoxin and Invoked during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Toxins in Food Crops Found to Cause Cell Suicide | UC Davis [ucdavis.edu]

- 7. Oxidative stress induced by destruxin from Metarhizium anisopliae (Metch.) involves changes in glutathione and ascorbate metabolism and instigates ultrastructural changes in the salivary glands of Spodoptera litura (Fab.) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Short-term phytotoxicity in Brassica napus (L.) in response to pre-emergently applied metazachlor: A microcosm study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid peroxidation assessment [protocols.io]

- 11. Exogenous Silicon Attenuates Cadmium-Induced Oxidative Stress in Brassica napus L. by Modulating AsA-GSH Pathway and Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101870998B - Method for detecting activity of plant superoxide dismutase, catalase and peroxidase - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Death Be Not Proud—Cell Death Control in Plant Fungal Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transformation of the host-selective toxin destruxin B by wild crucifers: probing a detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Comparison of the phytotoxic activity of the phytotoxin destruxin B and four natural analogs. | Semantic Scholar [semanticscholar.org]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. doaj.org [doaj.org]

- 21. mdpi.com [mdpi.com]

- 22. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 23. scielo.br [scielo.br]

- 24. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. globalresearchonline.net [globalresearchonline.net]

- 26. researchgate.net [researchgate.net]

- 27. Patterns of differential gene expression in Brassica napus cultivars infected with Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Expression of Brassica napus TTG2, a regulator of trichome development, increases plant sensitivity to salt stress by suppressing the expression of auxin biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. frontiersin.org [frontiersin.org]

The intricate Biosynthesis of Destruxins in Metarh-izium Species: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium species. These secondary metabolites exhibit a wide range of biological activities, including potent insecticidal, phytotoxic, and immunosuppressive properties, making them attractive candidates for the development of novel biopesticides and pharmaceuticals. This technical guide provides an in-depth exploration of the destruxin biosynthesis pathway in Metarhizium, detailing the genetic architecture, enzymatic machinery, and regulatory networks that govern their production. We present a comprehensive summary of quantitative data on destruxin yields, detailed experimental protocols for their study, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.

Introduction

The genus Metarhizium comprises a group of ubiquitous soil-borne fungi that have been extensively studied for their entomopathogenic properties. A key aspect of their virulence is the secretion of a diverse array of secondary metabolites, among which the destruxins are prominent.[1][2] Destruxins are non-ribosomally synthesized peptides characterized by a cyclic structure composed of five amino acid residues and an α-hydroxy acid.[3] Variations in the amino acid residues and modifications to the core structure give rise to a family of over 30 different destruxin analogs, each with potentially unique biological activities.[4]

Understanding the biosynthesis of destruxins is crucial for harnessing their potential. By elucidating the genetic and enzymatic steps involved, researchers can devise strategies to enhance production yields, generate novel analogs with improved efficacy or specificity, and engineer fungal strains for optimized biocontrol or pharmaceutical applications. This guide aims to provide a detailed technical overview of the current knowledge on destruxin biosynthesis in Metarhizium species, catering to the needs of researchers, scientists, and professionals in the field of drug development.

The Destruxin Biosynthesis Gene Cluster

The genetic blueprint for destruxin production in Metarhizium robertsii is encoded within a dedicated gene cluster.[1][2] This cluster contains the core and accessory genes necessary for the synthesis and modification of the destruxin molecule. The key genes and their functions are summarized below:

| Gene | Encoded Protein | Function in Destruxin Biosynthesis |

| dtxS1 | Non-ribosomal Peptide Synthetase (NRPS) | A large, multi-modular enzyme that serves as the primary assembly line for the destruxin backbone. It sequentially incorporates the five amino acid residues and the α-hydroxy acid.[1][2][5] |

| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that modifies the initial destruxin product, Destruxin B, into other analogs through hydroxylation reactions. This is a key step in generating the diversity of destruxins.[1][2] |

| dtxS3 | Aldo-keto reductase | Responsible for the synthesis of α-hydroxyisocaproic acid (HIC), the α-hydroxy acid precursor that is incorporated as the first building block by DtxS1.[1][2] |

| dtxS4 | L-aspartate decarboxylase | Catalyzes the formation of β-alanine, one of the amino acid precursors for the destruxin backbone.[1][2] |

The organization of this gene cluster is conserved among destruxin-producing Metarhizium species. The presence or absence of this cluster, particularly the dtxS1 gene, is directly correlated with the ability of a Metarhizium strain to produce these toxins.[1][2]

The Biosynthetic Pathway of Destruxins

The biosynthesis of destruxins is a multi-step process orchestrated by the enzymes encoded by the dtxS gene cluster. The pathway can be divided into three main stages: precursor synthesis, core peptide assembly, and modification.

Precursor Synthesis

The synthesis of the destruxin backbone requires a specific set of building blocks, including standard and non-standard amino acids, as well as an α-hydroxy acid. The enzymes DtxS3 and DtxS4 play a crucial role in providing two of these precursors:

-

α-hydroxyisocaproic acid (HIC): DtxS3, an aldo-keto reductase, synthesizes HIC from α-ketoisocaproic acid, which is derived from the deamination of leucine.[5]

-

β-alanine: DtxS4, an L-aspartate decarboxylase, produces β-alanine from L-aspartate.[5]

The other amino acid precursors, such as L-proline, L-isoleucine, L-valine, and L-alanine, are derived from primary metabolism. Methionine serves as the methyl group donor for the N-methylation of valine and alanine residues.[6]

Core Peptide Assembly by DtxS1 (NRPS)

The core of destruxin biosynthesis is the non-ribosomal peptide synthetase DtxS1. This mega-enzyme is organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid or the hydroxy acid. The assembly process follows a linear, stepwise fashion:

-

Initiation: The first module of DtxS1 recognizes and activates HIC.

-

Elongation: Subsequent modules sequentially add the five amino acid residues: L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. The growing peptide chain is passed from one module to the next.

-

Termination and Cyclization: The final module catalyzes the release of the linear hexadepsipeptide and its cyclization to form the stable ring structure of the initial product, Destruxin B.

The flexibility of some of the adenylation domains within DtxS1 allows for the incorporation of alternative amino acids, leading to the production of different destruxin analogs directly from the NRPS assembly line.[1][2]

Tailoring and Diversification by DtxS2